molecular formula C16H20N2O2S B15213726 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one CAS No. 697237-70-0

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one

Cat. No.: B15213726
CAS No.: 697237-70-0
M. Wt: 304.4 g/mol
InChI Key: FNTGJFPDWSWNJS-UHFFFAOYSA-N
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Description

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a thioether-linked phenoxyethyl substituent and dimethyl groups at positions 5 and 6 of the pyrimidinone core.

Properties

CAS No.

697237-70-0

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H20N2O2S/c1-10-7-11(2)9-14(8-10)20-5-6-21-16-17-13(4)12(3)15(19)18-16/h7-9H,5-6H2,1-4H3,(H,17,18,19)

InChI Key

FNTGJFPDWSWNJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCSC2=NC(=C(C(=O)N2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to react 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then treated with a thiolating agent, such as thiourea, to introduce the thioether linkage, resulting in 2-(3,5-dimethylphenoxy)ethylthiol. Finally, this compound is reacted with 5,6-dimethylpyrimidin-4(1H)-one under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the thioether linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified pyrimidinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s phenoxyethyl-thio group distinguishes it from benzylthio () or arylthiazolo () analogs. This substituent may enhance solubility due to the ether oxygen, compared to purely hydrophobic groups like tert-butyl ().
  • The 5,6-dimethyl motif is conserved across multiple derivatives (e.g., ), suggesting its role in stabilizing the pyrimidinone core or modulating electronic effects.

Physicochemical Properties

Predicted properties of the target compound and analogs are inferred from structural features:

Compound Molecular Formula Molecular Weight (g/mol) logP* Water Solubility*
Target Compound C₁₇H₂₂N₂O₂S 318.44 ~3.2 Low
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one () C₈H₈N₂OS 180.23 ~2.1 Moderate
4k () C₂₃H₃₁NO₂S 401.57 ~5.8 Very low
573945-48-9 () C₂₀H₂₃N₂OS₂ 377.54 ~4.5 Low

*logP and solubility estimates are based on substituent contributions (e.g., tert-butyl groups in 4k increase hydrophobicity).

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